N-叔丁氧羰基缬氨酰阿昔洛韦

描述

Combination Therapy with Valacyclovir and Anti-TNF Alpha Antibody

The study titled "The combination of valacyclovir with an anti-TNF alpha antibody increases survival rate compared to antiviral therapy alone in a murine model of herpes simplex virus encephalitis" explores the synergistic effects of valacyclovir (VACV) and etanercept (ETA), an anti-tumor necrosis factor alpha (TNF-α) antibody, in treating herpes simplex virus type 1 (HSV-1) encephalitis in mice. The research demonstrates that the combination therapy significantly improves survival rates in infected mice compared to the use of VACV alone. The study also indicates that the reduction in viral DNA load is more pronounced when VACV is used in conjunction with ETA, suggesting that the pathogenesis of HSE involves both virus-induced and immune-related mechanisms. This case study provides valuable insights into the potential of combining antiviral agents with immune-based therapies to enhance treatment outcomes for HSE .

Valacyclovir as a Substrate for Peptide Transporters

In the paper "Valacyclovir: a substrate for the intestinal and renal peptide transporters PEPT1 and PEPT2," the interaction between valacyclovir, a prodrug of acyclovir, and peptide transporters is investigated. The study reveals that valacyclovir is recognized as a substrate by the peptide transporters PEPT1 and PEPT2, despite lacking a peptide bond in its structure. This is evidenced by the competitive inhibition of glycylsarcosine uptake in both human intestinal cell line Caco-2 and rat kidney proximal tubular cell line SKPT, as well as in cells expressing cloned human PEPT1 and rat PEPT2. The findings suggest that the presence of a peptide bond is not necessary for a compound to be a substrate for these transporters. This research provides a deeper understanding of the molecular interactions and transport mechanisms that facilitate the absorption and distribution of valacyclovir in the body .

Synthesis Analysis

While the provided papers do not directly address the synthesis of N-t-Boc Valacyclovir, they do provide insights into the biological activity and transport of valacyclovir, which is closely related. The synthesis of valacyclovir derivatives like N-t-Boc Valacyclovir would likely involve the protection of amino groups to enhance the drug's stability or modify its pharmacokinetic properties. The studies cited here suggest that modifications to the valacyclovir molecule do not necessarily impede its interaction with biological transporters, which is an important consideration in the design of new prodrugs .

Molecular Structure Analysis

The molecular structure of valacyclovir is crucial for its function as a prodrug of acyclovir and its interaction with peptide transporters. The absence of a peptide bond in valacyclovir, as mentioned in the second paper, indicates that the molecular recognition by transporters such as PEPT1 and PEPT2 is not solely dependent on this feature. This implies that the molecular structure of valacyclovir allows it to mimic substrates of these transporters, facilitating its uptake and subsequent conversion to the active antiviral agent, acyclovir .

Chemical Reactions Analysis

The chemical reactions involving valacyclovir primarily include its metabolism to acyclovir, which is the active antiviral agent. The first paper does not detail the chemical reactions of valacyclovir, but it does highlight the biological outcomes of its administration, such as the reduction in viral DNA load in the context of HSE. The second paper provides evidence that valacyclovir interacts with peptide transporters, which is a key step in its absorption and activation. These interactions are likely mediated by the chemical structure of valacyclovir, which enables it to be transported into cells where it can undergo enzymatic conversion to acyclovir .

Physical and Chemical Properties Analysis

The physical and chemical properties of valacyclovir are not explicitly discussed in the provided papers. However, the interaction with peptide transporters suggests that valacyclovir has properties that allow it to mimic di- and tripeptides, which are the natural substrates for these transporters. This mimicry is essential for its effective absorption in the intestinal tract and subsequent distribution to sites of viral infection. The competitive inhibition of glycylsarcosine uptake by valacyclovir indicates that its physical and chemical properties are similar enough to those of natural substrates to compete for the same transporter binding sites .

科学研究应用

抗病毒治疗中的应用

缬氨酰阿昔洛韦治疗带状疱疹:缬氨酰阿昔洛韦用于治疗带状疱疹,一些患者报告了神经毒性(VACV 神经毒性或阿昔洛韦神经毒性)病例,特别是那些肾衰竭患者。早期识别和诊断对于有效治疗至关重要 (Asahi 等人,2009 年).

对 HSV 和 VZV 感染的影响:该药物在 HSV(单纯疱疹病毒)和 VZV(水痘带状疱疹病毒)感染的治疗中取得了重大进展,其有效性超过了阿昔洛韦 (De Clercq,2019 年).

复发缓解型 MS 的研究:在一项针对复发缓解型 MS(多发性硬化症)患者的研究中,缬氨酰阿昔洛韦并未显着减少活动性病灶的形成,但在疾病活动性较高的亚组中显示出一定的疗效 (Bech 等人,2002 年).

神经毒性和肾脏问题

- 肾衰竭中的神经毒性:缬氨酰阿昔洛韦被发现会诱发神经毒性,特别是在肾衰竭患者中,需要仔细调整剂量 (Izzedine 等人,2001 年).

精神病学应用

- 减少精神病症状:一项研究表明,当巨细胞病毒血清阳性的个体接受缬氨酰阿昔洛韦治疗时,精神病症状显着改善,这表明其在治疗精神分裂症症状中的潜在用途 (Dickerson 等人,2003 年).

电化学研究

电化学分析:用还原氧化石墨烯改性的碳糊传感器对缬氨酰阿昔洛韦进行电化学研究,显示出开发该药物灵敏检测方法的潜力 (Todakar 等人,2019 年).

电化学行为和分析应用:另一项研究重点关注了缬氨酰阿昔洛韦的电化学行为,为其在药物和尿液样品中的定量分析提供了见解 (Devarushi 等人,2018 年).

细胞转运

- 与肽转运体的相互作用:缬氨酰阿昔洛韦已被证明与肽转运体 PEPT1 和 PEPT2 相互作用,这对于其吸收和分布很重要 (Ganapathy 等人,1998 年).

患者偏好

- 生殖器疱疹治疗的偏好:一项研究表明,在复发性生殖器疱疹患者中,强烈偏好抑制性缬氨酰阿昔洛韦治疗,而不是间歇性治疗 (Romanowski 和 Roberts,2003 年).

分子对接研究

- 分子对接和波函数分析:对缬氨酰阿昔洛韦的分子对接、电荷转移激发和波函数分析的研究有助于了解其对各种病毒蛋白的反应性和抗病毒活性 (FathimaRizwana 等人,2019 年).

电化学测定

- 电氧化和伏安测定:已经对缬氨酰阿昔洛韦的电氧化及其在药物和人体生物液体中的伏安测定进行了研究 (Uslu 等人,2006 年).

安全和危害

属性

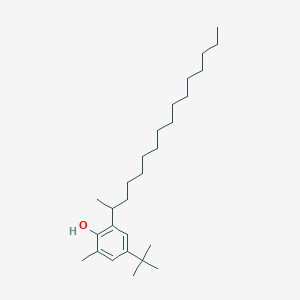

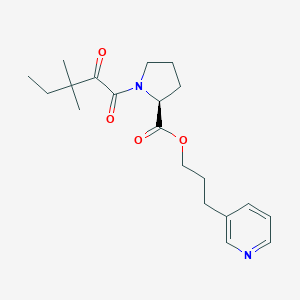

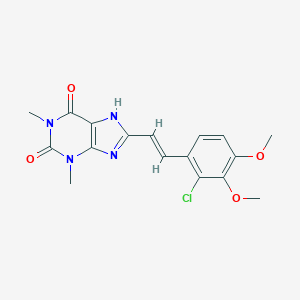

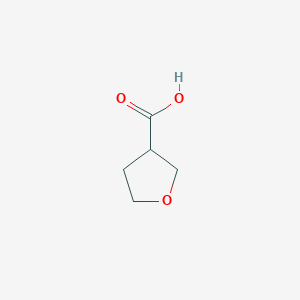

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLBYLSLCQBNHV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436492 | |

| Record name | N-t-Boc Valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-t-Boc Valacyclovir | |

CAS RN |

502421-44-5 | |

| Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502421-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502421445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-t-Boc Valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-2-((2-IMINO-6-OXO-2,3-DIHYDRO-1H-PURIN-9(6H)-YL)METHOXY)ETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHYLBUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YR8G6N3Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)

![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)